1-Bromo-3-chloro-5-piperidinobenzene HCl
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Overview
Description
1-Bromo-3-chloro-5-piperidinobenzene hydrochloride is a chemical compound with the molecular formula C11H14BrCl2N. It is a derivative of benzene, substituted with bromine, chlorine, and a piperidine ring.
Scientific Research Applications
1-Bromo-3-chloro-5-piperidinobenzene hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chlorobenzene and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-piperidinobenzene hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-piperidinobenzene hydrochloride can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a fluorine atom instead of a piperidine ring, leading to different chemical properties and applications.
1-Bromo-3-chloro-5-methylbenzene:
1-Bromo-3-chloro-5-aminobenzene: The amino group introduces different functional properties, making it suitable for different types of chemical reactions and applications.
The uniqueness of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Conclusion
1-Bromo-3-chloro-5-piperidinobenzene hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKGLMNNAWBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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